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Cat. No.: B1668459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Cevoglitazar and fenofibrate on

lipid profiles, drawing upon available preclinical and clinical data. While direct clinical

comparisons between Cevoglitazar and fenofibrate are not currently available, this document

leverages preclinical data for Cevoglitazar and clinical trial data for Saroglitazar, a compound

with a similar mechanism of action, to offer a comprehensive overview for research and drug

development professionals.

Introduction
Cevoglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα)

and gamma (PPARγ), positioning it as a therapeutic candidate for metabolic disorders by

addressing both dyslipidemia and insulin resistance.[1] Fenofibrate, a well-established fibric

acid derivative, primarily functions as a PPARα agonist and is widely prescribed to manage

hypertriglyceridemia and other lipid abnormalities.[2][3][4] This guide will delve into their

comparative effects on key lipid parameters, their underlying mechanisms of action, and the

experimental frameworks used to evaluate their efficacy.

Data Summary
The following table summarizes the quantitative effects of Cevoglitazar (preclinical data) and

Saroglitazar (clinical data, as a surrogate for Cevoglitazar) compared to fenofibrate on key

lipid parameters.
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Drug
Study
Type

Key Lipid
Paramete
r

Dosage Duration Results
Referenc
e

Cevoglitaz

ar

Preclinical

(Zucker

fatty rats)

Hepatic

Lipid

Concentrati

on

5 mg/kg 4 weeks

Reduced

hepatic

lipid

concentrati

on below

baseline

levels (p <

0.05)

[2]

Fenofibrate

Preclinical

(Zucker

fatty rats)

Hepatic

Lipid

Concentrati

on

150 mg/kg 4 weeks

Reduced

hepatic

lipid

concentrati

on below

baseline

levels (p <

0.05)

Saroglitaza

r

Clinical

Trial

Triglycerid

es
4 mg 12 weeks

-55.3%

reduction

Fenofibrate
Clinical

Trial

Triglycerid

es
160 mg 12 weeks

-41.1%

reduction

Saroglitaza

r

Clinical

Trial

Total

Cholesterol
4 mg 12 weeks

Similar

improveme

nt to

fenofibrate

Fenofibrate
Clinical

Trial

Total

Cholesterol
160 mg 12 weeks

Similar

improveme

nt to

saroglitaza

r
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Saroglitaza

r

Clinical

Trial

Non-HDL-

C
4 mg 12 weeks

Similar

improveme

nt to

fenofibrate

Fenofibrate
Clinical

Trial

Non-HDL-

C
160 mg 12 weeks

Similar

improveme

nt to

saroglitaza

r

Saroglitaza

r

Clinical

Trial
VLDL-C 4 mg 12 weeks

Similar

improveme

nt to

fenofibrate

Fenofibrate
Clinical

Trial
VLDL-C 160 mg 12 weeks

Similar

improveme

nt to

saroglitaza

r

Saroglitaza

r

Clinical

Trial
HDL-C 4 mg 12 weeks

Similar

improveme

nt to

fenofibrate

Fenofibrate
Clinical

Trial
HDL-C 160 mg 12 weeks

Similar

improveme

nt to

saroglitaza

r

Experimental Protocols
Preclinical Study: Cevoglitazar vs. Fenofibrate in Zucker
Fatty Rats
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A study utilizing male Zucker fatty rats, a model of obesity and insulin resistance, was

conducted to compare the metabolic effects of Cevoglitazar and fenofibrate.

Animal Model: Male Zucker fatty rats, 6 weeks old.

Diet: A fat-enriched diet (54% kcal from fat) was provided for a total of 6 weeks.

Treatment Groups:

Vehicle control

Cevoglitazar: 5 mg/kg body weight, administered orally.

Fenofibrate: 150 mg/kg body weight, administered orally.

Pioglitazone: 30 mg/kg body weight (as a PPARγ agonist comparator).

Dosing Period: 4 weeks, following a 2-week period of high-fat diet exposure alone.

Key Endpoint: Assessment of hepatic lipid concentration.

Clinical Trial: Saroglitazar vs. Fenofibrate in Patients
with Hypertriglyceridemia
A multicenter, randomized, double-blind, active-control clinical trial was conducted to compare

the efficacy and safety of Saroglitazar with fenofibrate in patients with moderate to severe

hypertriglyceridemia.

Patient Population: Adult patients with fasting triglyceride levels between 500–1,500 mg/dl.

Study Design: Randomized in a 1:1 ratio to receive either Saroglitazar or fenofibrate.

Treatment Arms:

Saroglitazar: 4 mg, administered daily.

Fenofibrate: 160 mg, administered daily.
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Treatment Duration: 12 weeks.

Primary Efficacy Endpoint: The percent change in triglyceride levels from baseline at week

12.

Secondary Efficacy Endpoints: Changes in other lipid parameters including total cholesterol,

non-HDL-C, VLDL-C, and HDL-C.

Signaling Pathways and Mechanisms of Action
The differential effects of Cevoglitazar and fenofibrate on lipid metabolism are rooted in their

distinct interactions with the PPAR family of nuclear receptors.

Cevoglitazar (Dual Agonist)

Fenofibrate (PPARα Agonist)

Cellular Response

Cevoglitazar

PPARα

PPARγ

Fenofibrate Lipid Metabolism Genes

Glucose Homeostasis Genes

↑ Fatty Acid Oxidation

↑ Triglyceride Clearance

↑ HDL Synthesis

↑ Insulin Sensitivity

Click to download full resolution via product page

Caption: Mechanisms of Cevoglitazar and Fenofibrate.

Fenofibrate's therapeutic action is mediated through the activation of PPARα. This activation

leads to a cascade of effects, including increased expression of lipoprotein lipase, which
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enhances the clearance of triglyceride-rich lipoproteins, and increased production of

apolipoproteins A-I and A-II, key components of HDL cholesterol.

Cevoglitazar, as a dual PPARα/γ agonist, is expected to share the lipid-lowering mechanisms

of fenofibrate through its PPARα activity. In addition, its agonism at the PPARγ receptor is

anticipated to improve insulin sensitivity, a key factor in the pathophysiology of diabetic

dyslipidemia. The preclinical data in Zucker fatty rats supports the lipid-lowering effects of

Cevoglitazar, demonstrating a reduction in hepatic lipid concentration comparable to that of

fenofibrate.

Conclusion
The available data suggests that both Cevoglitazar and fenofibrate are effective in modulating

lipid profiles. Preclinical evidence indicates that Cevoglitazar reduces hepatic lipid

accumulation to a similar extent as fenofibrate. Clinical trials using Saroglitazar as a surrogate

for Cevoglitazar demonstrate a significant reduction in triglycerides, with a potentially greater

effect than fenofibrate. The dual PPARα/γ agonism of Cevoglitazar presents a promising

therapeutic strategy for managing the multifaceted nature of metabolic syndrome, by

concurrently addressing dyslipidemia and insulin resistance. Further direct clinical comparisons

are warranted to fully elucidate the comparative efficacy and safety of Cevoglitazar and

fenofibrate in relevant patient populations.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The use of Saroglitazar data as a surrogate for

Cevoglitazar is a limitation of this comparison due to the absence of direct comparative clinical

trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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